

An In-depth Technical Guide to the Thermochemical Properties of Enone Compounds

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Compound of Interest					
Compound Name:	2-Methoxy-2-octen-4-one				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties of enone compounds, which are crucial for understanding their stability, reactivity, and potential applications in various scientific and pharmaceutical fields. Enones, or α,β -unsaturated ketones, are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond.[1][2] This conjugated system imparts unique chemical and physical properties that are of significant interest.

Core Thermochemical Properties

The key thermochemical properties that define the energetic landscape of enone compounds are the standard enthalpy of formation, the enthalpy of combustion, and the enthalpy of vaporization or sublimation.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable standard states.[3][4][5][6] It is a fundamental measure of a molecule's intrinsic stability. For any element in its most stable form, the standard enthalpy of formation is defined as zero.[4][6] This value can be determined experimentally, often indirectly through Hess's law by using the enthalpy of combustion.[3]



Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the enthalpy change that occurs when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[7][8] For organic compounds like enones, the products are typically carbon dioxide and water.[9] This property is often measured directly using bomb calorimetry and is crucial for determining the standard enthalpy of formation.[9][10]

Enthalpy of Vaporization (Δ vapH $^{\circ}$) and Sublimation (Δ subH $^{\circ}$)

The enthalpy of vaporization is the energy required to transform a substance from a liquid to a gas, while the enthalpy of sublimation is the energy needed for a solid-to-gas transition.[11][12] [13] These values provide insight into the strength of intermolecular forces.[11][13] For enones, which can be either liquids or solids at room temperature, these properties are important for understanding their volatility and phase behavior.

Quantitative Thermochemical Data

While a comprehensive database for all enone compounds is beyond the scope of this guide, the following table presents representative thermochemical data for some ketone and indanone compounds to provide a comparative reference.

Compound	Chemical Formula	ΔfH° (gas, 298.15 K) (kJ/mol)	ΔcH° (liquid, 298.15 K) (kJ/mol)	ΔvapH° (298.15 K) (kJ/mol)
Acetone	C3H6O	-217.3	-1787.0	31.0
1-Indanone	С9Н8О	-64.0 ± 3.8[14]	-4438.5 ± 3.6	63.6 ± 0.8
2-Indanone	С9Н8О	-56.6 ± 4.8[14]	-4445.9 ± 4.7	68.3 ± 0.5
1,3-Indandione	С9Н6О3	-165.0 ± 2.6[14]	-4089.1 ± 2.5	93.7 ± 0.5

Note: Data for acetone is widely available, while data for indanones is from a specific calorimetric and computational study.[14] The enthalpy of formation for acetone in the gas phase is -248.4 kJ/mol.[15]



Experimental Protocols for Thermochemical Measurements

Accurate determination of thermochemical properties relies on precise experimental techniques. The two primary methods are combustion calorimetry and the Knudsen effusion method.

This technique is used to measure the heat of combustion of a substance.[9]

Methodology:

- Sample Preparation: A precisely weighed sample (typically around 1 gram) of the enone compound is placed in a crucible inside a high-pressure vessel known as a "bomb."[16]
- Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically up to 30 atm) to ensure complete combustion.[9][16]
- Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.[9]
- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.[9]
- Temperature Measurement: The temperature of the water is monitored and recorded before and after combustion. The temperature change (ΔT) is used to calculate the heat released.
 [9]
- Calculation: The heat of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter, which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]

This method is employed to determine the vapor pressure of solids and liquids with low volatility, from which the enthalpy of sublimation or vaporization can be derived.[17][18][19]

Methodology:



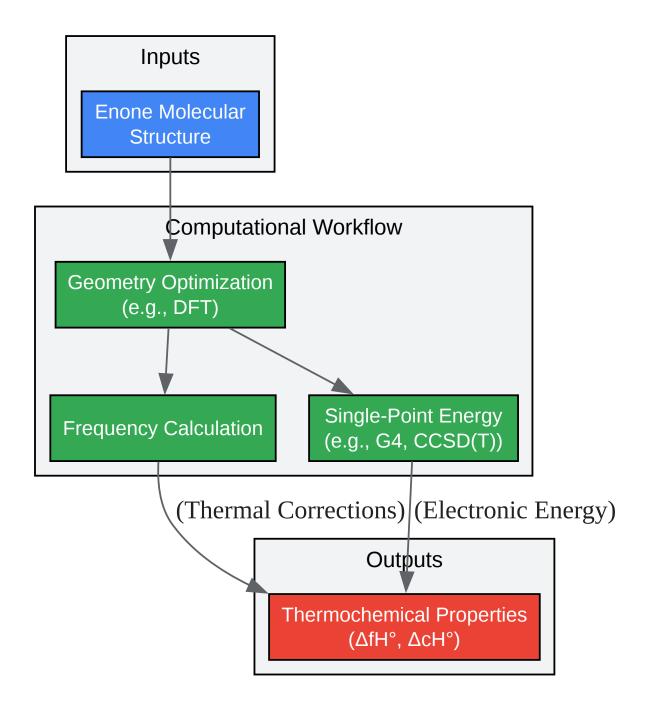
- Sample Placement: A small amount of the enone sample is placed in a Knudsen cell, which is a small container with a tiny orifice of known dimensions.[18][19]
- High Vacuum: The cell is placed in a high-vacuum chamber to ensure that the mean free path of the effusing vapor molecules is greater than the orifice diameter.[20]
- Isothermal Heating: The cell is heated to a precise, constant temperature, causing the sample to vaporize or sublime, establishing an equilibrium vapor pressure inside the cell.[18]
- Mass Loss Measurement: The vapor effuses through the orifice into the vacuum. The rate of
 mass loss of the sample is measured over time, often using a sensitive electrobalance.[18]
 [20]
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
- Enthalpy Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation or vaporization is then determined by applying the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data.[17][19]

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of enone compounds.

Methodology: High-level ab initio methods, such as G3(MP2) and G4, and density functional theory (DFT) are used to calculate the total electronic energies of the molecules.[14][21] From these energies, the enthalpy of formation can be derived using the atomization method.[21] This involves calculating the energy required to break the molecule into its constituent atoms and then using the known enthalpies of formation of the atoms.





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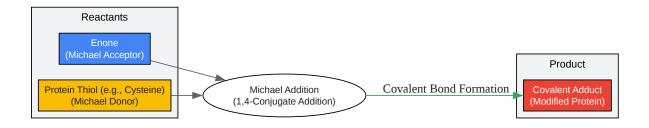
Computational thermochemistry workflow.



Biological Significance: Enones as Michael Acceptors

In the context of drug development, the reactivity of enones is of paramount importance. Many enones act as Michael acceptors in biological systems. [22][23] The electrophilic β -carbon of the enone can react with nucleophilic residues, such as the thiol group of cysteine in proteins, via a Michael addition reaction. [22][24]

This reactivity is the basis for the biological activity of many enone-containing compounds, which can modulate signaling pathways by covalently modifying key proteins.[22] For instance, some monocyclic cyanoenones are potent anti-inflammatory and cytoprotective agents due to their ability to react with Keap1, a key regulator of the Nrf2 signaling pathway.[22]



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Michael addition of an enone with a protein thiol.

Understanding the thermochemistry of enones provides a foundation for predicting their stability and reactivity. This knowledge is essential for the rational design of novel therapeutics and for elucidating the mechanisms of action of biologically active enone compounds.

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